5-Acetamido-phthalide
Overview
Description
5-Acetamido-phthalide is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.186. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Health Concerns
Phthalates, including compounds like 5-Acetamido-phthalide, are prevalent environmental contaminants used extensively as plasticizers and additives in a variety of products. A substantial body of research highlights the pervasive nature of phthalates and their potential as endocrine-disrupting chemicals, impacting human health in various ways. The literature emphasizes the need for a comprehensive understanding of the exposure, distribution, and health implications of phthalates.
Global Phthalates Burden and Health Links : Phthalates are recognized for their widespread environmental presence and their classification as Endocrine Disrupting Chemicals (EDCs), which can induce numerous health issues like fertility problems, respiratory diseases, childhood obesity, and neuropsychological disorders. Human biomonitoring studies reveal children's heightened vulnerability to phthalates, often exceeding the recommended daily intake levels (Katsikantami et al., 2016).
Reproductive and Developmental Effects : Phthalates have been associated with modulating hormone concentrations, potentially affecting reproductive physiology and the development of estrogen-sensitive tissues. Despite the variance in research outcomes, there is sufficient evidence suggesting that phthalates are reproductive toxicants, though the concentrations inducing adverse effects are significantly higher than those found in human biomonitoring studies (Kay et al., 2013).
Exposure Assessment Issues in Epidemiology Studies : Addressing the exposure assessment complexities in phthalate research is crucial for interpreting the findings accurately. The focus on specific phthalates like diethyl phthalate (DEP) and butyl benzyl phthalate (BBzP) has shown temporal stability in exposure, emphasizing the need for robust methodological approaches in assessing the health effects related to phthalate exposure (Johns et al., 2015).
Phthalate Contamination in the Environment : The distribution and fate of phthalates like this compound in different environmental matrices are crucial for understanding their global impact. Studies indicate geographical and historical trends in phthalate concentrations, with developing countries like China showing an increasing trend, contrary to the decreasing levels in regions with stringent regulations (Bergé et al., 2013).
Future Directions
Research on phthalides, including 5-Acetamido-phthalide, is ongoing, with recent advancements in synthetic methodologies and their application in the total synthesis of biologically active natural products . Understanding the biosynthesis and mechanisms of action of these compounds is essential for improving the production of phthalides of interest, discovering new bioactive molecules, and sustainably exploiting them against targets of interest .
Mechanism of Action
Target of Action
The primary target of 5-Acetamido-phthalide is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological and pathological functions, including inflammation and pain.
Mode of Action
This compound interacts with the COX-2 receptor, potentially inhibiting its activity This interaction can lead to a decrease in the production of prostanoids, which may result in anti-inflammatory and analgesic effects
Biochemical Pathways
The interaction of this compound with the COX-2 receptor affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids. By inhibiting COX-2, this compound can potentially disrupt this pathway, reducing the production of pro-inflammatory and pain-inducing prostanoids.
Pharmacokinetics
In silico studies suggest that derivatives of this compound may have good bioavailability and binding affinity with the cox-2 receptor . Further experimental studies are needed to confirm these predictions and to provide a comprehensive understanding of the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the COX-2 receptor, leading to a potential decrease in the production of prostanoids . This can result in anti-inflammatory and analgesic effects.
Biochemical Analysis
Cellular Effects
Some studies suggest that phthalides, the class of compounds to which 5-Acetamido-phthalide belongs, may have effects on central nervous system, organ protection, anti-cancer, anti-migraine, and anti-inflammation .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
One study suggests that 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives, which are structurally similar to this compound, have shown promising results in in-vivo anti-nociceptive activity .
Metabolic Pathways
Isotopic labeling has established the biosynthesis of phthalides, the class of compounds to which this compound belongs, via linkage of acetate units forming polyketide intermediates .
Properties
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)11-8-2-3-9-7(4-8)5-14-10(9)13/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLPTNDIRVYALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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